molecular formula C7H14N2O B1270075 4-Acetamidopiperidine CAS No. 5810-56-0

4-Acetamidopiperidine

Cat. No. B1270075
CAS RN: 5810-56-0
M. Wt: 142.2 g/mol
InChI Key: YLWUSMHZABTZGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Acetamidopiperidine derivatives can be achieved through various synthetic routes. One notable method involves the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl, demonstrating their use in oxidative reactions. This synthesis is cost-effective and environmentally friendly, using water as the solvent and minimizing the use of hazardous materials (Mercadante et al., 2013).

Molecular Structure Analysis

Structural studies have revealed the detailed molecular constitution of 4-Acetamidopiperidine derivatives. For example, crystal structure and spectroscopic properties investigations provide insights into the compound's electronic structure, vibrational data, and electronic spectra, aiding in understanding its chemical behavior and interaction with other molecules (Koleva et al., 2009).

Chemical Reactions and Properties

4-Acetamidopiperidine participates in various chemical reactions, serving both as a reagent and a catalyst. It has been utilized in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, showcasing its versatility as a mediator in mild conditions while retaining stereochemistry adjacent to the oxidation site (Rafiee et al., 2018).

Physical Properties Analysis

The physical properties of 4-Acetamidopiperidine, such as melting point and solubility, are crucial for its application in various reactions. It is known for its stability and non-hygroscopic nature, making it an ideal candidate for use as a reagent in selective oxidation processes (Bobbitt & Ma, 2001).

Chemical Properties Analysis

The chemical behavior of 4-Acetamidopiperidine, including its reactivity towards different substrates and its role in catalysis, has been extensively studied. Its ability to act as a mediator in the electrocatalytic oxidation of primary alcohols and aldehydes underscores its chemical versatility and efficiency in facilitating transformations under mild conditions (Rafiee et al., 2018).

Scientific Research Applications

Muscarinic M3 Receptor Antagonism

4-Acetamidopiperidine derivatives, such as J-104129, demonstrate significant activity as muscarinic M3 receptor antagonists. They show high selectivity for M3 over M2 receptors, which could have implications in treating obstructive airway diseases through effective bronchodilation (Mitsuya et al., 1999).

Electrochemical Oxidation in Organic Synthesis

4-Acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) has been used as a mediator in the electrochemical oxidation of primary alcohols and aldehydes to carboxylic acids. This method is effective for a range of substrates, including benzylic, aliphatic, and heterocyclic, and retains stereochemistry adjacent to the site of oxidation (Rafiee et al., 2018).

Neurophysiological Studies

Studies using 4-aminopyridine on pyramidal cells of the CA1 subfield of rat hippocampal slices have revealed insights into synaptic transmission and neuronal excitability. This research contributes to a deeper understanding of neurophysiological processes (Perreault & Avoli, 1989).

Synthesis and Oxidative Reactions

The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, a stoichiometric oxidation reagent, and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl has been reported. These compounds have applications in various oxidative reactions, demonstrating their utility in organic chemistry (Mercadante et al., 2013).

Agricultural and Environmental Studies

4-Acetamidopiperidine derivatives have been explored in agricultural and environmental contexts. For instance, the investigation of acetamiprid, a broad-spectrum systemic pesticide, and its impact on the nervous system and environmental fate (Uba & Yakasai, 2022).

Safety And Hazards

4-Acetamidopiperidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Future Directions

A recent paper discussed the use of 4-acetamidopiperidine in the development of a glucose fuel cell . The deep glucose oxidation capability makes 4-acetamidopiperidine a promising anodic electrocatalyst for sugar-based fuel cells (SFCs) .

properties

IUPAC Name

N-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWUSMHZABTZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362944
Record name 4-Acetamidopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidopiperidine

CAS RN

5810-56-0
Record name N-4-Piperidinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5810-56-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamidopiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamidopiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
T Irikura, K Kasuga - Journal of Medicinal Chemistry, 1971 - ACS Publications
… However, diacyl compounds of type III do not appear to have been studied, although l-benzoyl-3-benzamidopiperidine, l-acetyl-4-acetamidopiperidine, and l-benzoyl-4…
Number of citations: 20 pubs.acs.org
M Mitsuya, T Mase, Y Tsuchiya, K Kawakami… - Bioorganic & medicinal …, 1999 - Elsevier
… A new class of 4-acetamidopiperidine derivatives has been synthesized and investigated for human muscarinic receptor subtype selectivity. Introduction of a hydrocarbon chain of …
Number of citations: 51 www.sciencedirect.com
VO Martirosyan, AA Karapetyan, RS Vartanyan… - Chemistry of …, 1994 - Springer
… DIMETHYL-4-PHENYL-4-ACETAMIDOPIPERIDINE … Synthesis of N-(2-phenethyl-2,5-dimethyl-4-phenyl-4-acetamidopiperidine (III) was carried out according to the following scheme: … N-(2-Phenethyl-2,5-dimethyl-4-phenyl-4-acetamidopiperidine …
Number of citations: 2 link.springer.com
P Jacobsen, IM Labouta, K Schaumburg… - Journal of Medicinal …, 1982 - ACS Publications
The syntheses of (3fiS, 4fiS)-4-hydroxypiperidine-3-carboxylic acid (4),(3fiS, 5Sfi)-5-hydroxypiperidine-3-carboxylic acid (20),(3RS, 4Sfí)-4-acetamidopiperidine-3-carboxylic acid (10), …
Number of citations: 29 pubs.acs.org
H Hirose, I Aoki, T Kimura, T Fujikawa… - … of Pharmacology and …, 2001 - ASPET
… We designed a new class of 4-acetamidopiperidine derivatives as the lead structure based on the structural features of both the Sicos Nova compound and oxybutynin (Hock, 1967; …
Number of citations: 26 jpet.aspetjournals.org
HM McConnell, CL Hamilton - Proceedings of the National …, 1968 - National Acad Sciences
… The resulting 2,2,6,6-tetramethyl-4-acetamidopiperidine (II) was treated with hydrogen peroxide in the standard manner6' 7 to give the corresponding nitroxide (III) in 65% yield (based …
Number of citations: 59 www.pnas.org
JD POTTER, JC SEIDEL, P LEAVIS, SS LEHRER… - researchgate.net
… Spectra of l-oxyl-2, 2, 6, 6-tetramethyl-4-acetamidopiperidine in H, O were used as standards. Digestion with pronase results in a spectrum very similar to that of free label, thereby …
Number of citations: 2 www.researchgate.net
M Mitsuya, Y Ogino, K Kawakami, M Uchiyama… - Bioorganic & medicinal …, 2000 - Elsevier
… the identification of J-104129 (1), a prototype muscarinic M 3 receptor antagonist with 120-fold greater selectivity for M 3 over M 2 receptors in a series of 4-acetamidopiperidine …
Number of citations: 25 www.sciencedirect.com
M Cazzola, MG Matera - British journal of pharmacology, 2008 - Wiley Online Library
… OrM3 is a 4-acetamidopiperidine derivative with a high degree of selectivity (120-fold) for the M 3 receptor over M 2 receptors ( Lu et al., 2006 ). It has been formulated as an oral tablet, …
Number of citations: 170 bpspubs.onlinelibrary.wiley.com
M Mitsuya, K Kawakami, Y Ogino, K Miura… - Bioorganic & medicinal …, 1999 - Elsevier
… developing new anti-muscarinic agents for bronchodilation that possess high selectivity for M3 over M2 receptors, we designed and synthesized a novel class of 4-acetamidopiperidine …
Number of citations: 20 www.sciencedirect.com

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